6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione
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Overview
Description
6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is a chemical compound with the CAS Number: 1910-90-3. It has a molecular weight of 241.04 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H5BrN2O2/c9-4-1-2-5-6 (3-4)11-8 (13)7 (12)10-5/h1-3H, (H,10,12) (H,11,13)
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Synthesis and Chemical Properties
6-Bromo-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione is utilized in the synthesis of various biologically active compounds. Its properties are manipulated and studied for the creation of compounds with potential applications in different fields of chemistry and biology. For instance, the synthesis of bromo-4-iodoquinoline, an important intermediate for the synthesis of many biologically active compounds, involves 6-bromoquinolin-4-ol and 6-bromo-4-iodoquinoline, confirmed by NMR spectrum analysis (Wang et al., 2015).
Photocycloaddition Reactions
This compound is also investigated in photocycloaddition reactions. The photoreactions with arylethenes are structure-dependent, resulting in various products based on the addend structure, showcasing its versatility in chemical reactions (Cleridou et al., 2000).
Supramolecular Chemistry
In supramolecular chemistry, molecules containing a 1,4-dihydroquinoxaline-2,3-dione core are used as hosts for accommodating guest water molecules and arrays, demonstrating its potential in the development of novel materials with specialized properties (Oxtoby et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-1,4-dimethylquinoxaline-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-12-7-4-3-6(11)5-8(7)13(2)10(15)9(12)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFMIMJEBVNKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)N(C(=O)C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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